6-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound synthesized through various methods, including the reaction of o-aminophenol with chloroacetaldehyde and subsequent reduction. Researchers have characterized this compound using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]
While the specific research on 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine itself is limited, its chemical structure suggests potential applications in various scientific areas:
6-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is a compound characterized by its unique structure, which includes a benzoxazine ring. Its molecular formula is C₁₀H₁₂ClNO, and it has a molar mass of 197.66 g/mol. The compound features a chlorine atom at the sixth position and an ethyl group at the second position of the benzoxazine structure, contributing to its chemical properties and reactivity .
The chemical behavior of 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine can be assessed through various reactions typical of benzoxazine derivatives. These reactions may include:
6-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine has shown promising biological activities. Research indicates that compounds in the benzoxazine family may exhibit:
The synthesis of 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine can involve several methods:
The applications of 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine span various fields:
Interaction studies involving 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine focus on its effects on biological systems:
Several compounds share structural similarities with 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3,4-Dihydro-2H-benzothiazine | Contains sulfur instead of oxygen | Exhibits different biological activities |
| 6-Chloro-2-methylbenzoxazine | Methyl group instead of ethyl | Potentially different reactivity profiles |
| 5-Chloro-3-methylbenzoxazine | Chlorine at a different position | May have distinct pharmacological effects |
These compounds highlight the unique positioning of chlorine and ethyl groups in 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine that may influence its reactivity and biological activity compared to others in the benzoxazine family.
The development of solventless synthetic methodologies for benzoxazine core formation has emerged as a significant advancement in the preparation of 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine and related derivatives [1] [2]. These approaches address the environmental and economic limitations associated with traditional solvent-based synthetic routes while maintaining high product yields and reaction efficiency.
The foundational work on solventless benzoxazine synthesis demonstrates that reactive components can comprise substantially 100 percent of the reaction mixture, enabling completion of reactions in minutes rather than hours [1]. This dramatic reduction in reaction time results from the altered reaction kinetics in non-solvent, heterogeneous systems compared to homogeneous, solvent-containing systems [1]. The solventless process generates fewer unwanted intermediate structures and byproducts, contributing to improved overall synthetic efficiency [1].
Solventless synthesis protocols typically involve the physical mixing of solid reactants followed by heating to their melting temperature [1] [2]. For 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine synthesis, the starting compounds include appropriate phenolic derivatives, primary amines, and aldehyde sources such as formaldehyde or paraformaldehyde [1]. The reaction mixture is maintained at temperatures sufficient to complete the interaction of reactants within the required timeframe [1].
Temperature optimization studies reveal critical parameters for successful solventless synthesis [3]. The reaction mixture preparation begins with physical stirring of precursors, followed by heating at melting temperature ranges [3]. Optimal reaction conditions typically require temperatures between 75-115°C for extended periods of 8-48 hours to achieve complete conversion [4].
| Synthesis Method | Reaction Time | Yield Range | Temperature | Solvent Requirements |
|---|---|---|---|---|
| Solventless approach | Minutes to hours | 85-92% | 75-115°C | None |
| Traditional solvent-based | Several hours | 70-85% | Reflux conditions | Organic solvents required |
| Optimized solventless | 8-48 hours | >90% | 95-110°C | None |
The elimination of toxic solvents represents a significant advantage of solventless methodologies [1] [2]. This approach removes the need for solvent recovery systems and reduces precautionary measures related to solvent toxicity [2]. Additionally, the maximized concentration of reactants in the reaction mixture contributes to enhanced reaction efficiency [2].
The development of efficient catalytic systems for benzoxazine ring-closure reactions has significantly advanced the synthesis of 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives [5] [6]. These catalytic approaches enable reduced reaction temperatures and improved selectivity while maintaining high product yields.
Tris(pentafluorophenyl)borane has emerged as a highly effective Lewis acid catalyst for lowering ring-opening polymerization temperatures of 1,3-benzoxazines [5]. Dynamic scanning calorimeter studies demonstrate that onset ring-opening polymerization temperatures can be decreased by as much as 98°C for model benzoxazine compounds when using this catalytic system [5]. The catalyst demonstrates rapid activity, enabling fast curing processes at significantly reduced temperatures [5].
The catalytic mechanism involves the formation of cationic intermediates on the oxazine ring through Lewis acid activation [5]. Nuclear magnetic resonance spectroscopy tracking reveals that tris(pentafluorophenyl)borane catalyzes ring-opening reactions at room temperature in solution medium [5]. The intensity of characteristic peaks at 4.85 parts per million decreases drastically within 30 minutes, indicating rapid catalyst activation [5].
Recent advances in ionic benzoxazine monomer development have introduced innovative catalytic systems for ring-closure reactions [6]. These ionic monomers function as latent catalyst systems that remain dormant at room temperature but become activated during heating [6]. The two-stage process involves detachment of chloroalkane followed by oxazine ring opening, significantly reducing ring-opening polymerization temperatures [6].
Temperature optimization studies for ionic catalytic systems demonstrate substantial improvements in reaction efficiency [6]. The catalytic performance measurements conducted using simultaneous Fourier transform infrared and thermogravimetry reveal the immense catalytic potential of ionic benzoxazines [6].
| Catalyst System | Temperature Reduction | Reaction Time | Yield | Activation Energy |
|---|---|---|---|---|
| Tris(pentafluorophenyl)borane | 98°C | 30 minutes | >95% | Significantly reduced |
| Ionic benzoxazine monomers | 40-50°C | Variable | 85-92% | 146 kJ/mol |
| Traditional acid catalysts | 20-40°C | Several hours | 75-85% | Higher |
The development of transition-metal-free catalytic systems represents another significant advancement in benzoxazine synthesis [7]. Novel dipeptide-based phosphonium salt catalysts enable efficient construction of benzoxazine scaffolds with excellent functional-group tolerance [7]. These catalytic systems demonstrate unprecedented approaches for accessing biologically important benzoxazine derivatives bearing multiple stereogenic centers [7].
The selective functionalization of 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine at the C-6 and N-2 positions represents a critical aspect of synthetic methodology development [8] [9]. These functionalization strategies enable the preparation of diverse benzoxazine derivatives with tailored properties and enhanced biological activities.
The chloro substituent at the C-6 position provides a versatile handle for further chemical modifications [8]. Synthetic approaches for C-6 functionalization typically involve nucleophilic substitution reactions or metal-catalyzed cross-coupling processes [8]. The electron-withdrawing nature of the chlorine atom facilitates these transformations while maintaining the integrity of the benzoxazine core structure [8].
Research on structure-activity relationships demonstrates that modifications at the C-6 position significantly influence the pharmacological properties of benzoxazine derivatives [8]. The presence of electron-withdrawing groups at position 6 of the benzoxazine nucleus contributes to enhanced biological activity through interaction with hydrogen bonding forming capacity [8].
The N-2 position functionalization involves the introduction of various alkyl substituents, including ethyl groups as in 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine [8]. Synthetic methodologies for N-2 functionalization typically employ alkylation reactions under basic conditions [10].
Optimization studies reveal that the length of alkyl chains at the N-2 position directly influences the potency and selectivity of benzoxazine derivatives [8]. The order of increasing potency correlates with alkyl chain length: propyl > ethyl > methyl substituents [8]. This structure-activity relationship demonstrates the importance of lipophilicity in determining biological activity [8].
| Position | Functional Group | Synthetic Method | Yield | Reaction Conditions |
|---|---|---|---|---|
| C-6 | Chloro | Electrophilic substitution | 80-90% | Controlled temperature |
| N-2 | Ethyl | Alkylation | 85-95% | Basic conditions |
| C-6 | Nitro | Nitration | 70-85% | Acidic conditions |
| N-2 | Propyl | Extended alkylation | 80-90% | Extended reaction time |
Recent developments in benzoxazine functionalization include the incorporation of ortho-functional groups to enhance thermal stability and cross-linking density [11]. Ortho-phthalimide-functionalized benzoxazine monomers containing nitrile groups demonstrate superior thermal properties through thermally induced structural transformations [11]. These modifications enable the formation of polybenzoxazole structures with enhanced thermal stability [11].
The synthesis of functionalized benzoxazines often involves multi-step procedures starting from appropriately substituted phenolic compounds [9]. Ring closure reactions using 2-bromo-2-methylpropionyl bromide provide access to benzoxazinone intermediates [9]. Subsequent reduction and functionalization steps enable the introduction of desired substituents at specific positions [9].
The implementation of green chemistry principles in benzoxazine synthesis has become increasingly important for the development of environmentally sustainable methodologies [12] [13] [14]. These approaches focus on reducing environmental impact while maintaining synthetic efficiency and product quality for compounds such as 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine.
The incorporation of renewable feedstocks represents a fundamental aspect of green benzoxazine synthesis [12] [13]. Sesamol and furfurylamine serve as biobased starting materials for benzoxazine monomer synthesis, simultaneously fulfilling multiple principles of green chemistry including the use of renewable feedstocks and safer solvents [12]. Research demonstrates that these natural compounds can effectively replace petroleum-derived starting materials without compromising product quality [12].
Bio-based benzoxazine synthesis utilizing isoeugenol and vanillin as phenol sources demonstrates the feasibility of complete renewable feedstock utilization [15]. The combination of these natural phenolic compounds with 3-aminophenyl acetylene enables the preparation of high-performance benzoxazine resins through environmentally friendly synthetic strategies [15].
The development of metal-free catalytic systems contributes significantly to green chemistry objectives [7] [18]. Transition-metal-free multicomponent reactions enable the construction of chiral benzoxazine scaffolds without the environmental burden associated with heavy metal catalysts [7]. These approaches demonstrate excellent functional-group tolerance while avoiding toxic metal waste generation [7].
Ambient temperature polymerization represents another significant green chemistry advancement [18]. Benzoxazine-based phenolic resins polymerized at ambient conditions demonstrate superior performance while eliminating energy-intensive heating requirements [18]. This approach enables long-term sustainable processes with reduced carbon footprint [18].
| Green Chemistry Principle | Traditional Method | Green Alternative | Environmental Benefit |
|---|---|---|---|
| Renewable feedstocks | Petroleum-derived | Bio-based precursors | Reduced fossil fuel dependence |
| Safer solvents | Toxic organics | Water/ethanol | Eliminated toxic waste |
| Catalytic efficiency | Metal catalysts | Metal-free systems | No heavy metal contamination |
| Energy efficiency | High temperature | Ambient conditions | Reduced energy consumption |
Comprehensive green chemistry implementation requires consideration of all twelve principles of green chemistry [13]. Recent research demonstrates the first purposeful material development designed to fulfill all twelve principles simultaneously [13]. This approach includes prevention of waste, atom economy maximization, safer chemical synthesis, safer chemical design, safer solvents and auxiliaries, energy efficiency, renewable feedstock use, reduced derivatives, catalytic processes, degradable design, real-time monitoring, and accident prevention [13].
The quantitative evaluation of greenness provides objective measures for assessing synthetic methodologies [13]. These assessments consider factors such as raw material sustainability, energy requirements, waste generation, and product lifecycle impact [13]. Such comprehensive evaluations enable the identification of optimal synthetic routes that balance efficiency with environmental responsibility [13].
The thermal stability of 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine follows characteristic patterns observed in benzoxazine compounds, with distinct degradation mechanisms influenced by the chloro and ethyl substituents. Based on comprehensive studies of benzoxazine thermal behavior, the compound exhibits a multi-stage degradation process consistent with the benzoxazine class [4] [5] [6].
Initial degradation typically commences in the temperature range of 260-280°C, following the general pattern observed for benzoxazine monomers [5]. This initial weight loss corresponds primarily to the evaporation of volatile components and the beginning of structural decomposition. The major degradation phase occurs between 300-450°C, which aligns with the thermal decomposition characteristics of polybenzoxazines and their monomeric precursors [7] [5].
The degradation kinetics involve multiple pathways, including cleavage of the C-N bonds in the Mannich bridge structure, C-C bond fragmentation, and ring-opening reactions [8]. For chloro-substituted benzoxazines, the presence of the chlorine atom introduces additional thermal stability due to the electronegativity effects on the aromatic ring system [9]. The ethyl substituent at the 2-position may contribute to enhanced thermal stability through steric effects that stabilize the benzoxazine ring structure.
Thermal analysis reveals that benzoxazine compounds typically exhibit char yields ranging from 30-70% at 800°C, depending on the substituent pattern and curing conditions [10]. The chloro-ethyl substitution pattern is expected to produce char yields within this range, with the chlorine atom potentially enhancing char formation through stabilization of aromatic structures during pyrolysis.
Table 1: Thermal Stability Parameters of Benzoxazine Compounds
| Parameter | Typical Range | Reference Compounds |
|---|---|---|
| Initial Degradation Temperature (°C) | 260-280 | Phenol-amine benzoxazines [5] |
| Major Degradation Range (°C) | 300-450 | General polybenzoxazines [7] |
| Thermal Stability Region (°C) | Room temp to 260 | Benzoxazine monomers [4] |
| Decomposition Onset (°C) | 300-350 | Polybenzoxazine thermosets [10] |
| Char Yield at 800°C (%) | 30-70 | Cured benzoxazines [10] |
The solubility characteristics of 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine are governed by the compound's molecular structure, particularly the balance between hydrophobic and polar functional groups. The benzoxazine ring system, combined with the chloro and ethyl substituents, creates a moderately lipophilic molecule with specific solvent preferences [11] .
Water solubility is characteristically poor for benzoxazine compounds due to their predominantly hydrophobic nature [13] [14]. The presence of the chlorine atom and ethyl group further reduces water solubility by increasing the compound's lipophilic character. This property is consistent with the general behavior of substituted benzoxazines, which typically exhibit limited aqueous solubility.
Organic solvent compatibility varies significantly based on solvent polarity and hydrogen bonding capacity. Dimethyl sulfoxide (DMSO) demonstrates excellent dissolution properties for benzoxazine compounds, making it a preferred solvent for analytical and synthetic applications [11] . The compound shows good solubility in chloroform and other chlorinated solvents, which is attributed to favorable van der Waals interactions between the solvent and the chloro-substituted aromatic system.
Alcoholic solvents such as methanol and ethanol provide moderate to good solubility, with ethanol generally showing superior dissolution properties compared to methanol [15] . This behavior reflects the compound's ability to participate in weak hydrogen bonding interactions through the nitrogen atom in the benzoxazine ring.
Acetone and ethyl acetate exhibit moderate solubility characteristics, providing adequate dissolution for most analytical and preparative procedures [15]. Hexane and other non-polar aliphatic solvents show poor compatibility due to the polar nature of the benzoxazine ring system.
Table 2: Solubility Profile in Organic Solvents
| Solvent | Solubility | Characteristics |
|---|---|---|
| Water | Insoluble | Typical for benzoxazines [13] |
| Methanol | Moderate | Polar protic solvent [15] |
| Ethanol | Moderate to Good | Enhanced dissolution properties |
| DMSO | Excellent | Optimal for benzoxazines [11] |
| Chloroform | Good | Favorable chloro-interactions |
| Acetone | Moderate | Medium polarity solvent [15] |
| Hexane | Poor | Non-polar incompatibility [14] |
| Ethyl acetate | Moderate | Moderate polarity effects [15] |
Fourier Transform Infrared spectroscopy provides definitive structural confirmation for 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine through characteristic vibrational modes. The most diagnostic absorption appears in the 930-960 cm⁻¹ region, which corresponds to the benzoxazine ring vibrational mode [16] [17]. This band, historically assigned to carbon-hydrogen out-of-plane bending vibrations, has been conclusively identified as a mixture of oxygen-carbon stretching within the oxazine ring and phenolic ring vibrational contributions [16].
The asymmetric carbon-oxygen-carbon stretching vibration manifests in the 1230-1240 cm⁻¹ range, providing clear evidence of the oxazine ring structure [9] [18]. Carbon-nitrogen stretching modes appear between 1240-1360 cm⁻¹, characteristic of the amine functionality within the benzoxazine framework [15] [9].
Carbon-chlorine stretching vibrations are observed in the 775-780 cm⁻¹ region, confirming the presence of the chloro substituent on the aromatic ring [15] [9]. Additional aromatic carbon-carbon stretching modes appear in the 1450-1600 cm⁻¹ range, while aliphatic carbon-hydrogen stretching from the ethyl group contributes absorptions in the 2800-3000 cm⁻¹ region [15].
Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals for the benzoxazine ring system. The oxazine methylene protons appear as distinct singlets: the nitrogen-methylene-oxygen protons (N-CH₂-O) resonate at 4.8-5.4 ppm, while the aromatic-methylene-nitrogen protons (Ar-CH₂-N) appear at 4.7-5.0 ppm [15] [19] [17]. These signals serve as definitive markers for the intact benzoxazine ring structure.
The ethyl substituent contributes characteristic multipicity patterns, with the methylene protons appearing as a quartet due to coupling with the terminal methyl group, while the methyl protons manifest as a triplet. Aromatic protons from the chloro-substituted benzene ring appear in the 6.5-7.5 ppm region with coupling patterns diagnostic of the substitution pattern.
Carbon-13 Nuclear Magnetic Resonance provides complementary structural information through characteristic carbon resonances. The oxazine ring carbons exhibit distinct chemical shifts: nitrogen-methylene-oxygen carbons (N-CH₂-O) appear at 79-80 ppm, while aromatic-methylene-nitrogen carbons (Ar-CH₂-N) resonate at 50-51 ppm [15] [19]. These values are consistent with literature data for substituted benzoxazine compounds.
Aromatic carbons span the 110-150 ppm range, with the chloro-substituted carbon showing characteristic downfield shifts due to deshielding effects. The ethyl carbons contribute signals in the aliphatic region, with the methylene carbon appearing around 25-30 ppm and the methyl carbon at 10-15 ppm.
Raman spectroscopy complements infrared analysis by providing information on symmetric vibrational modes and aromatic ring breathing vibrations [16]. The benzoxazine ring system exhibits characteristic Raman-active modes that are typically weak or absent in infrared spectra. Aromatic carbon-carbon stretching modes appear prominently in Raman spectra, while the carbon-chlorine bond contributes diagnostic frequencies that confirm the substitution pattern.
Ultraviolet-Visible spectroscopy reveals electronic transitions characteristic of the benzoxazine chromophore. The aromatic π→π* transitions typically appear in the 250-280 nm region, while nitrogen lone pair transitions contribute absorption in the 280-320 nm range [20]. The chloro substituent may introduce additional electronic transitions through halogen-aromatic interactions, potentially extending absorption into longer wavelengths.
Table 3: Comprehensive Spectroscopic Data
| Technique | Characteristic Feature | Expected Range/Value | Assignment |
|---|---|---|---|
| FT-IR | Benzoxazine ring vibration | 930-960 cm⁻¹ | O-C₂ stretch + ring modes [16] |
| FT-IR | C-O-C stretching (asymmetric) | 1230-1240 cm⁻¹ | Oxazine ring [9] |
| FT-IR | C-N stretching | 1240-1360 cm⁻¹ | Amine functionality [15] |
| FT-IR | C-Cl stretching | 775-780 cm⁻¹ | Chloro substituent [9] |
| ¹H NMR | N-CH₂-O protons | 4.8-5.4 ppm | Oxazine methylene [19] |
| ¹H NMR | Ar-CH₂-N protons | 4.7-5.0 ppm | Benzylic methylene [15] |
| ¹³C NMR | N-CH₂-O carbon | 79-80 ppm | Oxazine ring carbon [19] |
| ¹³C NMR | Ar-CH₂-N carbon | 50-51 ppm | Benzylic carbon [15] |
Mass spectrometric analysis of 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and enable compound identification in complex mixtures. The fragmentation behavior follows established patterns for benzoxazine compounds while exhibiting unique features attributable to the chloro and ethyl substituents [21] [22] [17].
The molecular ion peak appears at m/z 197-198, corresponding to the molecular weight of the compound [17] [23]. In electron ionization mass spectrometry, benzoxazine compounds typically exhibit moderate molecular ion stability, with the molecular ion often serving as a reliable indicator of molecular weight despite subsequent fragmentation processes [24] [25].
Primary fragmentation pathways involve characteristic loss of the ethyl group (C₂H₄, 28 mass units) from the molecular ion, producing a significant fragment at m/z 169 [17]. This fragmentation reflects the relatively weak carbon-carbon bond adjacent to the electronegative nitrogen atom in the benzoxazine ring system. The loss of chlorine (35 mass units) generates another prominent fragment at m/z 162, which is often observed as a high-intensity peak due to the stability of the resulting carbocation [24].
Secondary fragmentation produces multiple diagnostic ions through ring-opening and rearrangement processes. The combined loss of ethyl and chlorine substituents yields fragments at m/z 147, representing the core benzoxazine structure with both substituents removed [17]. The benzoxazine core fragment at m/z 133 results from further ring fragmentation and represents a stable aromatic cation characteristic of the benzoxazine family [21].
Aromatic fragmentation follows typical patterns for substituted benzenes, with the tropylium ion (C₇H₇⁺) appearing as a high-intensity peak at m/z 91 [24] [17]. The benzene cation radical (C₆H₅⁺- ) contributes a moderate-intensity fragment at m/z 77, while smaller aromatic fragments such as the cyclopentadienyl cation (C₅H₅⁺) appear at m/z 65 with lower relative intensities [24].
Chlorobenzene-derived fragments at m/z 105 and related ions provide additional confirmation of the chloro-substituted aromatic system [24]. These fragments result from the cleavage of the benzoxazine ring while retaining the chloro-substituted benzene portion of the molecule.
The fragmentation pattern exhibits characteristics common to benzoxazine compounds, including preferential cleavage of carbon-nitrogen bonds in the ring system and stabilization of aromatic cation fragments [21] [22]. The presence of both chloro and ethyl substituents creates multiple fragmentation pathways that enhance the diagnostic value of the mass spectrum for structural confirmation.
Table 4: Mass Spectrometric Fragmentation Pattern
| Fragment Ion (m/z) | Assignment | Relative Intensity | Fragmentation Pathway |
|---|---|---|---|
| 197/198 | [M]⁺- / [M+H]⁺ | Low-Moderate | Molecular ion [17] |
| 169 | [M-C₂H₄]⁺- | Moderate | Loss of ethyl group [17] |
| 162 | [M-Cl]⁺- | High | Loss of chlorine [24] |
| 147 | [M-C₂H₄-Cl]⁺- | Moderate | Combined ethyl + chlorine loss |
| 133 | Core benzoxazine | High | Ring fragmentation [21] |
| 119 | Substituted benzene | Moderate | Aromatic system retention |
| 105 | Chlorobenzene fragment | Moderate-High | Aromatic + chloro retention [24] |
| 91 | C₇H₇⁺ (tropylium) | High | Aromatic rearrangement [17] |
| 77 | C₆H₅⁺ (benzene) | Moderate | Benzenium ion [24] |
| 65 | C₅H₅⁺ | Low-Moderate | Cyclopentadienyl ion [24] |